molecular formula C22H20N4O3S3 B4045789 N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide

N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide

Cat. No.: B4045789
M. Wt: 484.6 g/mol
InChI Key: UVXKPJSMQZNKAT-UHFFFAOYSA-N
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Description

N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 484.06975403 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes such as pH regulation and CO2 transport. Studies have shown these compounds to exhibit low nanomolar or subnanomolar inhibition of human carbonic anhydrase isoforms II, IX, and XII, which are relevant to glaucoma, cancer, and obesity, respectively. For instance, benzenesulfonamides incorporating flexible triazole moieties have demonstrated significant intraocular pressure lowering activity, a key therapeutic action for glaucoma treatment (Nocentini et al., 2016). Additionally, novel benzenesulfonamide derivatives bearing a triazole ring have been highlighted as selective carbonic anhydrase II inhibitors, emphasizing the structure-activity relationship crucial for developing selective inhibitors for therapeutic applications (Ewies et al., 2022).

Anticancer Activity

Certain benzenesulfonamide derivatives have shown promising anticancer properties. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides displayed cytotoxic activity towards human cancer cell lines, with some derivatives inducing apoptosis and caspase activity in cancer cells, suggesting potential therapeutic roles in cancer treatment (Żołnowska et al., 2016).

Antimicrobial and UV Protection

Benzenesulfonamide derivatives have also been applied in antimicrobial treatments and UV protection. A study involving thiazole azodyes containing sulfonamide moiety demonstrated effective UV protection and antimicrobial properties on cotton fabrics, showcasing the compound's versatility beyond medicinal applications (Mohamed et al., 2020).

Properties

IUPAC Name

N-[4-[2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-2-26-21(20-9-6-14-30-20)23-24-22(26)31-15-19(27)16-10-12-17(13-11-16)25-32(28,29)18-7-4-3-5-8-18/h3-14,25H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXKPJSMQZNKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Reactant of Route 5
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]benzenesulfonamide

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